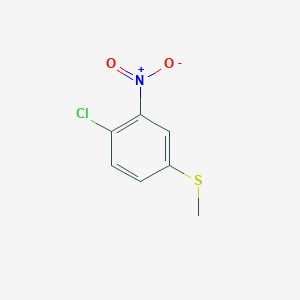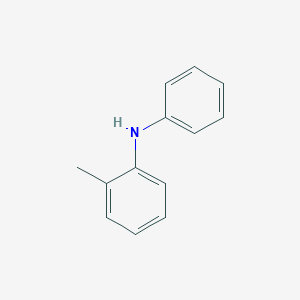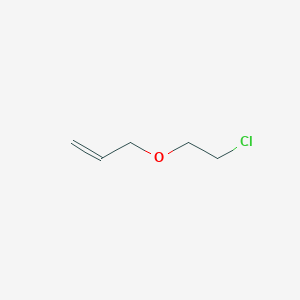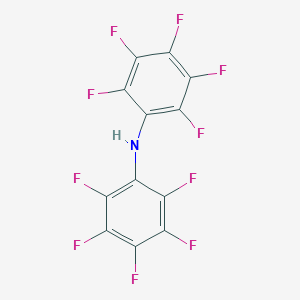
10H-Phenothiazine, 1-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 1-methoxy-, also known as methoxypromazine, is a chemical compound that belongs to the group of phenothiazine derivatives. It has been widely used in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 10H-Phenothiazine, 1-methoxy-, involves its ability to bind to various receptors in the brain such as dopamine receptors and serotonin receptors. This binding leads to the modulation of neurotransmitter release and reuptake, which ultimately affects the functioning of the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 10H-Phenothiazine, 1-methoxy-, include the inhibition of dopamine and serotonin reuptake, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the sedative and antipsychotic effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 10H-Phenothiazine, 1-methoxy-, in lab experiments is its ability to modulate neurotransmitter release and reuptake, which makes it a useful tool for investigating various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 10H-Phenothiazine, 1-methoxy-, in scientific research. One of these directions is the investigation of its potential use in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease. Another direction is the development of new derivatives of this compound that have improved pharmacological properties.
Conclusion
In conclusion, 10H-Phenothiazine, 1-methoxy-, is a useful tool for investigating various biological processes due to its ability to modulate neurotransmitter release and reuptake. Its biochemical and physiological effects make it a promising candidate for the treatment of various neurological disorders. However, its potential toxicity should be taken into consideration when using it in lab experiments.
Synthesis Methods
The synthesis of 10H-Phenothiazine, 1-methoxy-, involves the reaction of 1-methoxy-4-methylpiperazine with 2-chloro-10H-phenothiazine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Scientific Research Applications
10H-Phenothiazine, 1-methoxy-, has been widely used in scientific research as a tool to investigate various biological processes such as dopamine receptor signaling and membrane transport. It has also been used to study the effects of different drugs on the central nervous system.
properties
CAS RN |
1576-70-1 |
|---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.3 g/mol |
IUPAC Name |
1-methoxy-10H-phenothiazine |
InChI |
InChI=1S/C13H11NOS/c1-15-10-6-4-8-12-13(10)14-9-5-2-3-7-11(9)16-12/h2-8,14H,1H3 |
InChI Key |
ROGKOUKGHMDPLN-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Canonical SMILES |
COC1=C2C(=CC=C1)SC3=CC=CC=C3N2 |
Other CAS RN |
1576-70-1 |
synonyms |
1-Methoxy-10H-phenothiazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



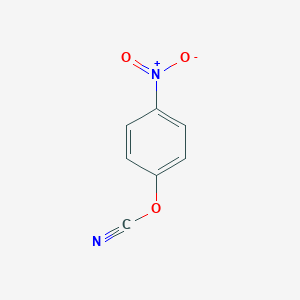
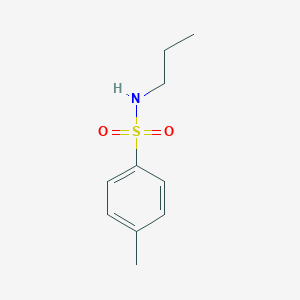
![1-(5-Bromobenzo[b]thiophen-3-yl)ethanone](/img/structure/B73835.png)

